molecular formula C6H2BrClF2 B1272002 2-Bromo-5-chloro-1,3-difluorobenzene CAS No. 883546-16-5

2-Bromo-5-chloro-1,3-difluorobenzene

Cat. No.: B1272002
CAS No.: 883546-16-5
M. Wt: 227.43 g/mol
InChI Key: OUMNGNRBHZGAMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-chloro-1,3-difluorobenzene typically involves the halogenation of 4-bromo-3,5-difluoroaniline. The process includes the following steps :

    Diazotization: 4-bromo-3,5-difluoroaniline is diazotized using isoamyl nitrite in acetonitrile at room temperature.

    Halogenation: The diazonium salt intermediate is then reacted with copper chloride (I) and copper chloride (II) in acetonitrile to form the desired product.

    Purification: The crude product is purified using silica gel column chromatography to yield this compound as a yellow oil with an 81% yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-1,3-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

2-Bromo-5-chloro-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1,3-difluorobenzene depends on its application. In chemical reactions, it acts as a halogenated intermediate, facilitating the formation of various derivatives. The molecular targets and pathways involved are specific to the reactions and applications it is used for .

Comparison with Similar Compounds

  • 4-Bromo-1-chloro-3,5-difluorobenzene
  • 1-Bromo-4-chloro-2,6-difluorobenzene
  • 4-Chloro-2,6-difluorobromobenzene

Comparison: 2-Bromo-5-chloro-1,3-difluorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and chlorine atoms, along with two fluorine atoms, makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMNGNRBHZGAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375753
Record name 2-bromo-5-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-16-5
Record name 2-bromo-5-chloro-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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